N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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Overview
Description
N,N-Diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: is a complex organic compound featuring an indole ring system substituted with a 1,3,4-oxadiazole moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring to produce corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Amides and substituted acetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Biologically, N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exhibits various activities, including antimicrobial, antiviral, and anti-inflammatory properties. These properties make it a candidate for drug development.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as cancer, diabetes, and infectious diseases.
Industry: In the industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exerts its effects involves interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring is known to interact with nucleophilic sites, while the acetamide group can form hydrogen bonds with biological targets.
Molecular Targets and Pathways:
Receptors: The compound may bind to G-protein-coupled receptors (GPCRs) and ion channels.
Enzymes: It can inhibit enzymes such as cyclooxygenases (COX) and kinases.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine: This compound is structurally similar but lacks the indole ring.
N,N-Diethyl-2-(2-phenyl-1H-indol-1-yl)acetamide: This compound has a similar indole core but a different substituent on the indole ring.
Uniqueness: N,N-Diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to its combination of the indole and oxadiazole rings, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-3-19(4-2)15(21)10-20-13-8-6-5-7-12(13)9-14(20)16-18-17-11-22-16/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXMDPFYUGUXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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